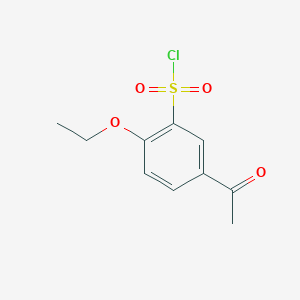
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C9H9F3N2O3S. It is known for its applications in various scientific fields, particularly in the study of enzyme inhibition and drug design. The compound is characterized by the presence of a sulfonamide group and a trifluoroethyl group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzamide core can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine.
科学研究应用
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Biology: The compound is used in biochemical assays to study protein-ligand interactions and enzyme kinetics.
属性
分子式 |
C9H9F3N2O3S |
|---|---|
分子量 |
282.24 g/mol |
IUPAC 名称 |
4-sulfamoyl-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C9H9F3N2O3S/c10-9(11,12)5-14-8(15)6-1-3-7(4-2-6)18(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) |
InChI 键 |
QTBXXSHAPCGITL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)



![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


![(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid](/img/structure/B15307359.png)
